molecular formula C6H12O6 B13031962 (3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

(3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No.: B13031962
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-NNXAEHONSA-N
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Description

L-Psicose, also known as D-allulose, is a rare sugar that is a C-3 epimer of D-fructose. It is found in very small quantities in nature and has gained attention due to its potential as a low-calorie sweetener. L-Psicose has approximately 70% of the sweetness of sucrose but only 0.3% of the energy, making it an attractive alternative for reducing caloric intake .

Chemical Reactions Analysis

Types of Reactions

L-Psicose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: L-Psicose can be oxidized using mild oxidizing agents such as bromine water or nitric acid.

    Reduction: Reduction of L-Psicose can be achieved using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Substitution reactions involving L-Psicose often require the use of protecting groups to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of L-Psicose, such as L-psicofuranosides and other polyhydroxylated compounds .

Mechanism of Action

L-Psicose exerts its effects primarily through its interaction with metabolic pathways. It is poorly absorbed in the digestive tract, leading to minimal caloric contribution. L-Psicose has been shown to inhibit hepatic lipogenic enzymes and intestinal α-glycosidase, which helps reduce body fat accumulation and blood glucose levels .

Comparison with Similar Compounds

L-Psicose is often compared with other rare sugars such as D-tagatose, D-allose, and L-sorbose. While all these sugars share similar low-calorie properties, L-Psicose is unique due to its specific epimerization at the C-3 position of D-fructose . This structural difference contributes to its distinct metabolic effects and potential health benefits.

Similar Compounds

Properties

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m0/s1

InChI Key

LKDRXBCSQODPBY-NNXAEHONSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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